molecular formula C16H19FN4O3S2 B2494168 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone CAS No. 1105231-88-6

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone

Cat. No.: B2494168
CAS No.: 1105231-88-6
M. Wt: 398.47
InChI Key: KUPFNXMJTSHMBR-UHFFFAOYSA-N
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Description

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H19FN4O3S2 and its molecular weight is 398.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Activities

Research into similar compounds with structures related to 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone has shown promising antimicrobial and antiviral properties. For instance, synthesized fluorinated benzothiazolo imidazole compounds have demonstrated significant antimicrobial activity, indicating the potential for the development of new therapeutic agents targeting various bacterial and fungal infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011). Similarly, compounds with modifications on the piperazine ring have been synthesized and evaluated for their antiviral activity, including activity against HSV1 and HAV-MBB, highlighting the potential for these compounds in antiviral therapy (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Antimycobacterial and Antibacterial Agents

Research has also focused on the synthesis of derivatives with potential as antimycobacterial and antibacterial agents. A study on the synthesis of sparfloxacin derivatives explored their activity against various bacterial strains and Mycobacterium tuberculosis, providing insights into the structural requirements for antibacterial and antimycobacterial efficacy (Gurunani, Agrawal, Walde, & Ittadwar, 2022). This research suggests that modifications on the piperazine ring, such as those found in this compound, could lead to effective antimycobacterial and antibacterial agents.

Catalyst- and Solvent-Free Synthesis

An innovative approach to the synthesis of related compounds involves catalyst- and solvent-free conditions, using microwave-assisted techniques. This method has been applied to the synthesis of compounds with the thiazolo[3,2-b][1,2,4]triazoles class, demonstrating an efficient and environmentally friendly route to obtaining bioactive molecules (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019). The synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement is an example of the potential for innovative synthesis methods in developing new compounds with biological activity.

Synthesis of Bioactive Derivatives

Additionally, the synthesis of bioactive derivatives incorporating the piperazine moiety, as seen in this compound, has been explored for their biological activities. These studies involve synthesizing and characterizing compounds for their antimicrobial, antifungal, and antimalarial activities, indicating a broad spectrum of potential therapeutic applications (Bhatt, Kant, & Singh, 2016).

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S2/c1-26(23,24)21-8-6-20(7-9-21)15(22)10-14-11-25-16(19-14)18-13-4-2-12(17)3-5-13/h2-5,11H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPFNXMJTSHMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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